6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one
Description
6-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a bicyclic heterocyclic compound featuring a fused pyranopyridinone scaffold with a chlorine substituent at the 6-position. Its molecular formula is C₈H₆ClNO₂, and it is registered under CAS number 1194374-64-5 . The compound’s structure combines a dihydropyran ring fused to a pyridinone moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
6-chloro-2,3-dihydropyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-6-8(10-7)5(11)3-4-12-6/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIVNVJBMZIKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrano-Pyridinone Precursors
Chlorination represents a direct route to introduce the chloro substituent at the 6-position of the pyrano-pyridinone scaffold. A patent describing the synthesis of 6-chloropurine (CN102336755A) employs phosphorus oxychloride (POCl₃) as a chlorinating agent in the presence of tertiary amines . While this method targets purine derivatives, analogous conditions may apply to pyrano-pyridinones. Reaction temperatures of 70–105°C for 4–8 hours under reflux with POCl₃ could facilitate the substitution of hydroxyl or amino groups with chlorine .
For pyrano-pyridinones, the chlorination likely occurs at the electron-deficient 6-position due to the carbonyl group’s electron-withdrawing effects. A study on 6-chloro-2-trichloromethyl pyridine synthesis (US20100065416A1) uses gaseous chlorine at 140–230°C, suggesting that high-temperature chlorination may enhance regioselectivity . However, excessive chlorination risks overhalogenation, necessitating precise stoichiometric control.
Multicomponent Cyclization Approaches
Multicomponent reactions (MCRs) offer efficient access to fused pyrano-pyridinones. A PMC study details the synthesis of 3,4-dihydro-2(1H)-pyridones via MCRs involving arylamines, acetylenedicarboxylates, and aldehydes . Adapting this methodology, 6-chloro derivatives could form by incorporating chlorinated building blocks. For instance, substituting benzaldehyde with 2-chlorobenzaldehyde in a MCR with methyl acetoacetate and ammonium acetate may yield chloro-functionalized dihydropyridones .
Table 1: Representative MCR Conditions for Dihydropyridone Synthesis
| Component A | Component B | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl acetoacetate | 2-Chlorobenzaldehyde | SiO₂-Pr-SO₃H | Solvent-free | 78–93 | |
| Cyanoacetamide | Aryl aldehyde | Pyridine | Ethanol | 54–68 |
The solvent-free method using SiO₂-Pr-SO₃H as a catalyst achieves higher yields (93%) compared to ethanol-based systems, highlighting the role of green chemistry in optimizing pyrano-pyridinone synthesis .
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods remain underexplored for 6-chloro-pyrano-pyridinones. However, the PMC article highlights chiral Brønsted acid-catalyzed MCRs for dihydropyridones . Using a chiral phosphoric acid catalyst (e.g., TRIP), enantioselective formation of the pyrano-pyridinone scaffold could be achieved. Introducing chlorine via electrophilic chlorination post-cyclization would preserve stereochemical integrity.
Post-Functionalization Strategies
Late-stage chlorination of preformed pyrano-pyridinones offers modularity. The ACS Omega study on 2,6-dicyano-4-pyrone derivatives demonstrates electrophilic chlorination using N-chlorosuccinimide (NCS) under radical conditions . Adapting this to 4H-pyrano[3,2-B]pyridin-4-one, NCS in the presence of light or AIBN initiator could selectively chlorinate the 6-position without disrupting the lactone ring.
Industrial-Scale Considerations
Patent US20100065416A1 outlines continuous-flow chlorination for 6-chloro-2-trichloromethyl pyridine, emphasizing reactor design and purification . A two-reactor system with countercurrent flow minimizes byproducts like 3,6-dichloro derivatives . For pyrano-pyridinones, similar continuous processes could enhance scalability, with UV irradiation improving reaction rates .
Table 2: Comparative Analysis of Chlorination Methods
| Method | Chlorinating Agent | Temperature (°C) | Byproducts | Yield (%) |
|---|---|---|---|---|
| POCl₃/Amine | POCl₃ | 70–105 | Phosphorylated | 85–90 |
| Gaseous Cl₂ | Cl₂ | 140–230 | Di-/Trichloro | 88–94 |
| NCS/Radical | NCS | 25–40 | Succinimide | 75–82 |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the pyrano moiety.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrano-pyridines .
Scientific Research Applications
Chemistry
6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Introduction of functional groups.
- Reduction: Modifications to the pyridine ring.
- Substitution Reactions: Halogen substitutions at the chloro position .
Biological Activities
Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in pharmacology:
- Antimicrobial Properties: Studies suggest that derivatives of this compound may possess antimicrobial effects .
- Anticancer Activity: Preliminary research shows promise in targeting cancer cells through specific molecular interactions .
Medical Applications
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its mechanism of action may involve inhibition of enzymes related to disease pathways, offering a route for drug development .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Heterocyclic compound | Antimicrobial, Anticancer |
| 2,3-Dihydro-4H-pyrano[3,2-B]pyridin-4-one | Heterocyclic compound | Limited biological activity |
| 6-Bromo-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one | Heterocyclic compound | Similar to chloro derivative |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several pyrano-pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of various bacterial strains at specific concentrations .
Case Study 2: Anticancer Research
In another study focusing on cancer treatment strategies, researchers evaluated the efficacy of this compound against human cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through enzyme inhibition pathways .
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- CAS : 1823260-13-4
- Molecular Formula: C₉H₆F₃NO₃
- Key Features : The trifluoromethoxy (-OCF₃) group at the 7-position enhances electron-withdrawing properties and metabolic stability compared to the chloro substituent in the target compound. This derivative has a molecular weight of 233.14 but lacks reported thermal data (e.g., melting or boiling points) .
7-(Trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- CAS : 1256789-87-3
- Molecular Formula: C₉H₆F₃NO₂
- Key Features : The trifluoromethyl (-CF₃) group at the 7-position provides strong electron-withdrawing effects and lipophilicity. Its molecular weight (217.14 ) is lower than the trifluoromethoxy analog, but its thermal stability remains uncharacterized .
4H-Thiopyrano[2,3-b]pyridin-4-one
Chlorine vs. Fluorinated Substituents
- The chlorine atom in the target compound offers moderate electron-withdrawing effects and synthetic accessibility, as seen in its straightforward preparation (CAS 1194374-64-5) .
- Trifluoromethoxy/trifluoromethyl groups enhance stability and lipophilicity but may complicate synthesis due to the need for specialized fluorinated reagents .
Data Table: Key Parameters of Pyrano-Pyridinone Derivatives
Research Findings and Implications
- Electronic Properties: Fluorinated derivatives (e.g., trifluoromethoxy/-CF₃) are promising for organic electronics due to their electron-deficient cores, akin to thieno[3,2-b]thiophene semiconductors .
- Thermal Stability: Indolo[3,2-b]carbazole analogs demonstrate high glass transition temperatures (>150°C), suggesting pyrano-pyridinones with rigid substituents may similarly excel in OLED applications .
- Synthetic Gaps: The absence of thermal data (e.g., TGA) for most pyrano-pyridinones in the evidence underscores the need for further characterization to assess their viability in high-temperature processes.
Biological Activity
6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro substituent on the pyrano-pyridine framework, suggests diverse biological activities. This article reviews the compound's biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
- Molecular Formula : C₈H₆ClNO₂
- Molecular Weight : 183.59 g/mol
- CAS Number : 1936199-87-9
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |
The compound has shown synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy and reducing MIC values .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A375 (melanoma) | 10.0 | Inhibition of proliferation |
In vitro assays have shown that the compound can inhibit cell viability significantly while promoting apoptotic pathways .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| 6-Chloro-2,3-dihydro... | 28.39 | 23.8 |
The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) production, contributing to its anti-inflammatory effects .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound binds to specific enzymes such as COX and DNA gyrase, inhibiting their activity.
- Receptor Modulation : It may interact with cellular receptors involved in inflammatory responses and cancer progression.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against multiple bacterial strains and fungi, demonstrating significant inhibition zones and low MIC values .
- Anticancer Research : Investigations into the anticancer properties revealed that treatment with the compound led to reduced cell viability in HeLa and MCF-7 cells through apoptosis induction .
- Anti-inflammatory Effects : A study assessed the anti-inflammatory potential by measuring COX enzyme inhibition and PGE2 levels in vitro .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one, and how do solvent choices influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using aldehydes, hydroxy-containing heterocycles, and nitriles. Solvent optimization is critical: polar aprotic solvents like acetonitrile or t-BuOH often improve cyclization efficiency, while methanol may reduce byproducts. For example, screening solvents (methanol, acetonitrile, 1,4-dioxane) has shown significant yield variations (up to 30% difference) in analogous pyrano-pyrimidinone syntheses . Isolation typically involves precipitation or column chromatography.
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To confirm the dihydro-pyran ring protons (δ ~4.0–5.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). For example, CH protons in similar pyrano-pyridinones resonate as singlets near δ 4.96 .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C) validate the lactone and ether functionalities .
- Mass Spectrometry : HRMS confirms molecular weight (149.15 g/mol for C₈H₇ClNO₂) and fragmentation patterns .
Q. How can researchers differentiate between regioisomers during synthesis?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. Use NOESY or COSY NMR to distinguish between isomers. For pyrano-pyridinones, steric hindrance at the pyridinone oxygen often directs substitution patterns. Computational modeling (DFT) can predict favored regiochemistry .
Advanced Research Questions
Q. What strategies optimize reaction conditions for high-yield synthesis of derivatives with varied substituents?
- Methodological Answer : Employ tandem reactions under acid catalysis (e.g., FeCl₃ or DABCO) to construct fused pyrano-pyridinones. For example, acid-catalyzed cyclization of 4-hydroxy-6-methyl-2-pyridone derivatives achieves yields >75% . Vary substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) post-cyclization . Kinetic studies (monitored by HPLC) help identify rate-limiting steps, such as imine formation or ring closure .
Q. How should researchers address contradictory spectral data in structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in pyridinones alters proton chemical shifts. Use deuterated DMSO to stabilize tautomers and acquire temperature-dependent NMR spectra. Cross-validate with X-ray crystallography; a 2012 study resolved ambiguities in dihydropyridine derivatives via single-crystal analysis .
Q. What mechanistic insights explain unexpected byproducts in pyrano-pyridinone syntheses?
- Methodological Answer : Byproducts often stem from competing pathways, such as Michael adduct formation or over-oxidation. Radical trapping agents (e.g., TEMPO) can suppress undesired radical pathways. For example, Mn(III)-mediated reactions may generate benzylidenebis-pyridinones if oxidation is uncontrolled . Mechanistic studies using isotopic labeling (e.g., ¹⁸O) or in situ FTIR can track intermediate species .
Q. How do electronic effects of substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl at position 6) deactivate the pyridinone ring toward electrophilic substitution but enhance nucleophilic aromatic substitution. For instance, chloro-substituted derivatives undergo SNAr reactions with amines at 80–100°C . Hammett plots (σ values) correlate substituent effects with reaction rates in functionalization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
